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Compound of Interest

Compound Name: haloxyfop-P-methyl

Cat. No.: B057761 Get Quote

A comprehensive guide for researchers and drug development professionals on the

enantioselective toxicity of the herbicide haloxyfop, presenting key experimental data, detailed

methodologies, and mechanistic insights.

Haloxyfop, a widely used post-emergence herbicide for controlling grass weeds, exists as a

chiral compound with two enantiomeric forms: the herbicidally active R-enantiomer (haloxyfop-

P) and the S-enantiomer. Initially marketed as a racemic mixture, the product was later refined

to an enantiopure formulation, haloxyfop-P-methyl, which contains a high concentration of the

R-enantiomer. This guide provides a detailed comparison of the toxicity of haloxyfop-P-methyl
and its S-enantiomer, supported by experimental data, to aid in risk assessment and further

research.

A critical factor in the comparative toxicology of these enantiomers is the rapid in vivo and

environmental conversion of the S-enantiomer to the herbicidally active and more stable R-

enantiomer. This chiral inversion has significant implications for the toxicological profile of the

racemic mixture, as the effects observed are predominantly attributable to the R-enantiomer.

Mammalian Toxicity
The acute oral toxicity of haloxyfop-P-methyl and the racemic mixture of haloxyfop has been

evaluated in mammalian models, primarily rats and mice. The data, summarized in the table

below, indicates moderate acute toxicity for both forms.
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Compound Species Sex
LD50 (mg/kg
bw)

Reference

Haloxyfop-P-

methyl
Rat Male 300 [1]

Female 623 [1][2]

Mouse Male & Female 707 [2]

Racemic

Haloxyfop-methyl
Rat Male 393 [3]

Racemic

Haloxyfop (acid)
Rat Male 337-340 [2]

Female 545-550 [2]

Chronic toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs) based

on various endpoints, including liver and kidney damage. For racemic haloxyfop, a 2-year study

in mice identified a NOAEL of 0.03 mg/kg bw/day based on liver tumors[2]. In rats, doses of

100 mg/kg/day of haloxyfop-methyl resulted in kidney damage[3].

Due to the rapid conversion of the S-enantiomer to the R-enantiomer in mammalian systems,

specific toxicity studies on the S-enantiomer are limited. The existing data on the racemic

mixture is considered a robust indicator of the toxicity of haloxyfop exposure, as the S-form

does not persist in the body[4][5].

Aquatic Toxicity
The toxicity of haloxyfop-P-methyl and its racemic form to aquatic organisms has been

assessed in fish and invertebrates like Daphnia. The results indicate that haloxyfop-P-methyl
can be highly toxic to fish.
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Compound Species
Exposure
Duration

LC50 (mg/L) Reference

Haloxyfop-P-

methyl

Rainbow trout

(Oncorhynchus

mykiss)

96 hours 0.7 [6]

Bluegill sunfish

(Lepomis

macrochirus)

96 hours -

Racemic

Haloxyfop-methyl
Fish (general) - 96 to >1000 [3][7]

Racemic

Haloxyfop-

ethoxyethyl

Fathead minnow

(Pimephales

promelas)

96 hours 0.54 [3][8]

Bluegill sunfish

(Lepomis

macrochirus)

96 hours 0.28 [3][8]

Rainbow trout

(Oncorhynchus

mykiss)

96 hours 1.8 [3][8]

Daphnia magna 48 hours 4.64 [3][8]

Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized

experimental protocols, such as those established by the Organisation for Economic Co-

operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guidelines
401, 420, 423)
Acute oral toxicity studies are designed to determine the short-term adverse effects of a

substance following a single oral dose.
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Test Animals: Typically, young adult rats or mice of a single sex (usually females) are used.

Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature,

humidity, and light cycles. They have access to standard laboratory diet and drinking water. A

fasting period is required before administration of the test substance.

Dose Administration: The test substance is administered by gavage using a stomach tube.

The volume administered is based on the animal's body weight.

Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is

often employed to minimize the number of animals used. The results from one step

determine the dose for the next.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

Pathology: At the end of the observation period, all surviving animals are euthanized and a

gross necropsy is performed to identify any treatment-related abnormalities.

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is

calculated using appropriate statistical methods.
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Generalized workflow for an acute oral toxicity study.

Aquatic Toxicity Testing (Based on OECD Guideline 203)
Aquatic toxicity tests assess the potential hazard of a substance to aquatic organisms.

Test Organisms: Standardized species such as rainbow trout (Oncorhynchus mykiss) or

Daphnia magna are used.
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Test Conditions: Tests are conducted in a controlled environment with specific water quality

parameters (temperature, pH, dissolved oxygen).

Exposure: Organisms are exposed to a range of concentrations of the test substance in the

water for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).

Observations: Mortality and other sublethal effects (e.g., immobilization in Daphnia) are

recorded at regular intervals.

Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the test

organisms) is determined.

Mechanism of Action: Inhibition of Acetyl-CoA
Carboxylase
The primary mechanism of action for haloxyfop's herbicidal activity and a key consideration in

its toxicity is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[9]. ACCase is a

critical enzyme in the biosynthesis of fatty acids, which are essential components of cell

membranes.

In susceptible grass species, haloxyfop binds to the carboxyltransferase (CT) domain of

ACCase, blocking the conversion of acetyl-CoA to malonyl-CoA. This disruption of fatty acid

synthesis leads to a cessation of growth and eventual cell death. Broadleaf plants are generally

tolerant to haloxyfop because they possess a form of ACCase that is not sensitive to this

herbicide.

While this mechanism is specific to plants, the potential for off-target effects on ACCase or

other metabolic pathways in non-target organisms is a key area of toxicological investigation.

Studies have shown that haloxyfop can induce oxidative stress and affect glucose metabolism

in non-target organisms[10][11].
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Inhibition of Acetyl-CoA Carboxylase by Haloxyfop-P-methyl.

Conclusion
The toxicity of haloxyfop is primarily driven by its R-enantiomer, haloxyfop-P. The rapid

conversion of the S-enantiomer to the R-enantiomer in mammals means that the toxicity of the

racemic mixture is a reliable proxy for the toxicity of haloxyfop exposure in these species.

Haloxyfop-P-methyl exhibits moderate acute oral toxicity in mammals and can be highly toxic

to aquatic organisms. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase,

a key enzyme in fatty acid synthesis. Further research into the enantioselective toxicity in non-
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mammalian species, where chiral inversion may not occur, would provide a more complete

understanding of its environmental risk profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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